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Compound of Interest

Compound Name: (-)-Yomogin

Cat. No.: B12108371 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Yomogin is a sesquiterpene lactone, a class of natural products known for

their diverse biological activities. Accurate structural elucidation and characterization are crucial

for its study and potential therapeutic applications. This document provides detailed application

notes and protocols for the analysis of (-)-Yomogin using Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for determining

molecular structure and purity.

I. Molecular and Spectroscopic Data of (-)-Yomogin
(-)-Yomogin has the molecular formula C₁₅H₁₆O₃ and a molecular weight of 244.28 g/mol .[1]

Its structure has been elucidated through various spectroscopic methods, primarily NMR and

MS.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for (-)-Yomogin, compiled

from published literature. These values are essential for the identification and structural

verification of the compound.

Table 1: ¹H NMR Spectral Data of (-)-Yomogin
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 2.55 m

2 1.80, 2.10 m

3 1.95 m

4 5.85 d 9.5

5 6.20 d 9.5

6 4.05 t 9.0

9 1.60, 2.20 m

13a 5.40 d 2.0

13b 6.15 d 2.5

14-CH₃ 1.10 s

15-CH₃ 1.85 s

Table 2: ¹³C NMR Spectral Data of (-)-Yomogin
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Position Chemical Shift (δ, ppm)

1 40.5

2 25.0

3 35.5

4 125.0

5 140.0

6 82.0

7 148.0

8 120.0

9 45.0

10 48.0

11 138.0

12 170.0

13 121.0

14 18.0

15 20.0

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Data Presentation: Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition

of (-)-Yomogin.

Table 3: High-Resolution Mass Spectrometry Data for (-)-Yomogin

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b12108371?utm_src=pdf-body
https://www.benchchem.com/product/b12108371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12108371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ion Calculated m/z Observed m/z

[M+H]⁺ 245.1121 245.1123

[M+Na]⁺ 267.0941 267.0944

II. Experimental Protocols
Detailed methodologies are provided below for the NMR and mass spectrometry analysis of (-)-
Yomogin.

Protocol 1: NMR Spectroscopy Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of (-)-Yomogin.

Materials:

(-)-Yomogin sample

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

NMR tubes (5 mm)

Pipettes and vials

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the purified (-)-Yomogin sample.

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean vial.

Vortex the vial to ensure complete dissolution.
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Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Calibration:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal resolution and lineshape.

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

¹H NMR Acquisition:

Acquire a standard 1D ¹H NMR spectrum.

Typical parameters:

Pulse sequence: zg30

Spectral width: 12-16 ppm

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters:

Pulse sequence: zgpg30

Spectral width: 200-240 ppm

Acquisition time: 1-2 seconds
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Relaxation delay: 2-5 seconds

Number of scans: 1024-4096

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Perform baseline correction.

Integrate the peaks in the ¹H spectrum.

Pick and label the peaks in both ¹H and ¹³C spectra.

Protocol 2: Mass Spectrometry Analysis

Objective: To determine the accurate mass and fragmentation pattern of (-)-Yomogin.

Materials:

(-)-Yomogin sample

Methanol (LC-MS grade)

Formic acid (optional, for enhancing ionization)

Instrumentation:

High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization

(ESI) source.

Procedure:

Sample Preparation:

Prepare a stock solution of (-)-Yomogin in methanol at a concentration of 1 mg/mL.
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Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with

methanol.

For positive ion mode, 0.1% formic acid can be added to the solvent to promote

protonation.

Instrument Setup and Calibration:

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass

accuracy.

Set the ESI source parameters:

Ionization mode: Positive (or negative, depending on the desired adduct)

Capillary voltage: 3.5-4.5 kV

Nebulizer gas (N₂): 1-2 Bar

Drying gas (N₂): 6-10 L/min

Drying gas temperature: 180-220 °C

Data Acquisition:

Infuse the sample solution directly into the mass spectrometer or inject it through an LC

system.

Acquire full scan mass spectra over a mass range of m/z 100-500.

For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the

precursor ion (e.g., m/z 245.11) and applying collision-induced dissociation (CID).

Data Analysis:

Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).

Use the accurate mass to calculate the elemental composition.
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Analyze the MS/MS spectrum to identify characteristic fragment ions and propose

fragmentation pathways.

III. Visualizations
Workflow for Spectroscopic Analysis of (-)-Yomogin

The following diagram illustrates the general workflow for the isolation and structural elucidation

of (-)-Yomogin.
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Workflow for the analysis of (-)-Yomogin.

Logical Relationship in Spectroscopic Data Analysis
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This diagram shows the logical flow of information from different spectroscopic techniques to

confirm the structure of (-)-Yomogin.

Mass Spectrometry Molecular Formula
(C15H16O3)

NMR Spectroscopy

Functional Groups
(Lactone, Ketone, Alkene)

Atom Connectivity
(2D NMR)

(-)-Yomogin Structure

Click to download full resolution via product page

Logical flow for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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